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Compound of Interest

Compound Name: 4-Aminooxane-4-carbonitrile

Cat. No.: B112695 Get Quote

Disclaimer: Publicly available, specific scale-up data and established production protocols for

4-Aminooxane-4-carbonitrile are limited. This technical support center is constructed based

on established chemical principles for the synthesis and scale-up of analogous heterocyclic

aminonitriles. The provided protocols and data are illustrative and should be adapted and

validated in a controlled laboratory setting by qualified personnel.

Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for 4-Aminooxane-4-carbonitrile, and what are

its scale-up implications?

A1: The most direct and widely used method for synthesizing α-aminonitriles is the Strecker

reaction.[1][2][3] For 4-Aminooxane-4-carbonitrile, this would likely involve a one-pot, three-

component reaction of tetrahydro-4H-pyran-4-one, an ammonia source (e.g., ammonia,

ammonium chloride), and a cyanide source (e.g., potassium cyanide, TMSCN). When scaling

up, key challenges include managing the toxicity and handling of cyanide reagents, controlling

the reaction exotherm, and preventing side reactions.

Q2: What are the primary safety concerns during the large-scale production of 4-Aminooxane-
4-carbonitrile?

A2: The primary safety concerns are:
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Cyanide Handling: All cyanide sources are highly toxic. Strict protocols for handling,

quenching (e.g., with bleach or hydrogen peroxide), and waste disposal are mandatory. The

reaction should be run in a well-ventilated area with continuous hydrogen cyanide (HCN)

monitoring, especially if acidic conditions are possible, which could generate HCN gas.

Exotherm Control: The Strecker reaction can be exothermic. On a large scale, inefficient

heat dissipation can lead to a runaway reaction, causing a rapid increase in temperature and

pressure and potentially generating hazardous byproducts. A properly sized cooling system

and controlled reagent addition are critical.

Product Stability: While aminonitriles can be stable, they may be susceptible to hydrolysis,

especially under strong acidic or basic conditions, which could revert the compound to the

starting ketone or hydrolyze the nitrile to an amide or carboxylic acid.

Q3: What are the common impurities encountered during synthesis and scale-up?

A3: Common impurities may include:

Unreacted Starting Materials: Tetrahydro-4H-pyran-4-one.

Hydrolysis Products: 4-Aminooxane-4-carboxamide or 4-aminooxane-4-carboxylic acid,

formed if the nitrile group is hydrolyzed during workup or purification.

Dimerization or Polymerization Products: Especially if the reaction is overheated or reaction

times are excessively long.

Side-products from the Strecker Reaction: Such as the corresponding α-hydroxy nitrile

(cyanohydrin) if water is not adequately controlled.

Q4: My final product is a viscous oil instead of a solid, making isolation difficult. What can I do?

A4: This is a common issue with aminonitriles that may be difficult to crystallize.[4] Consider the

following:

High-Vacuum Drying: Ensure all residual solvents are removed.
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Salt Formation: The primary amine group allows for the formation of salts (e.g., hydrochloride

or sulfate). Converting the basic aminonitrile "freebase" into a salt often yields a more

crystalline, stable, and easier-to-handle solid.[4]

Co-distillation: Use a solvent like toluene to azeotropically remove residual water or other

low-boiling impurities.

Chromatography: While challenging for very polar compounds, purification using silica gel

treated with a base (e.g., triethylamine) or using an alumina column can be effective.[4]

Troubleshooting Guide
Issue 1: Reaction Yield Significantly Decreased After Scale-Up

Q: My reaction yield dropped from 90% at a 10g scale to 50% at a 1kg scale. What are the

likely causes?

A: Insufficient Mixing: Inadequate agitation in a large reactor can lead to localized "hot

spots" or areas of poor reagent distribution, promoting side reactions. Verify that the

reactor's mixing power is sufficient for the reaction mass and viscosity.

Poor Temperature Control: A significant exotherm that was easily dissipated in small

glassware can overwhelm the cooling capacity of a large reactor. This temperature spike

can degrade reagents or products. Implement a slower, controlled addition of the cyanide

source and ensure the cooling jacket is operating efficiently.

Reagent Addition Order: The order and rate of addition are more critical at scale. Pre-

forming the imine intermediate by reacting the ketone and ammonia source before adding

the cyanide can sometimes improve yields.

Issue 2: Product Purity is Unacceptable (e.g., <95%)

Q: HPLC analysis of my scaled-up batch shows multiple new impurities that were not

present in the lab-scale reaction. How do I address this?

A: Identify the Impurities: First, try to identify the impurities using LC-MS or by isolating a

small amount for NMR analysis. Knowing the structure will provide clues about the side
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reaction that is occurring.

Review Reaction Time and Temperature: Extended reaction times or higher temperatures

at scale can promote the formation of degradation products. Consider taking time-point

samples to determine when the reaction is truly complete to avoid prolonged heating.

Improve the Workup Procedure: The workup is a critical purification step. Ensure pH is

carefully controlled during extractions. An acid wash (e.g., with dilute HCl) can remove

non-basic organic impurities, while a bicarbonate wash can remove acidic byproducts. The

product, being basic, will require subsequent neutralization and extraction.

Issue 3: Reaction Stalls and Does Not Go to Completion

Q: The reaction seems to stop at ~60% conversion, even after several hours. What should I

investigate?

A: Reagent Stoichiometry and Purity: At a larger scale, errors in weighing or reagent

quality are magnified. Re-verify the molar equivalents of all reagents and test the purity of

the starting materials, especially the ketone.

Equilibrium Limitations: Some Strecker reactions can be reversible. If the concentration of

water is too high, it can push the equilibrium back towards the starting materials. Ensure

anhydrous conditions if possible.

Inadequate Cyanide Source Activity: If using a salt like KCN, ensure it has not degraded

and is sufficiently soluble in the reaction medium. Using a phase-transfer catalyst can

sometimes help if solubility is an issue.

Data Presentation
Table 1: Illustrative Reaction Parameters at Different Scales
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Parameter Lab Scale (10 g) Pilot Scale (1 kg)
Production Scale
(50 kg)

Tetrahydro-4H-pyran-

4-one
1.0 eq 1.0 eq 1.0 eq

Ammonium Chloride

(NH₄Cl)
1.2 eq 1.2 eq 1.15 eq

Potassium Cyanide

(KCN)
1.1 eq 1.1 eq 1.05 eq

Solvent (e.g.,

Methanol)
100 mL 10 L 500 L

Temperature 20-25°C 20-30°C (controlled) 25-35°C (controlled)

Reagent Addition

Time
10 min 2-3 hours 4-6 hours

Reaction Time 12 hours 18 hours 24 hours

Typical Yield 85-95% 70-85% 75-85%

Typical Purity (Crude) >95% 90-95% 90-95%

Table 2: Solvent Screening for Purification by Recrystallization (HCl Salt)
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Solvent
System

Solubility
(Cold, 20°C)

Solubility (Hot) Crystal Quality Comments

Isopropanol (IPA) Low High Good (needles)

Preferred

solvent. Good

recovery.

Ethanol/Water

(9:1)
Low High

Fair (small

plates)

Water may

promote some

instability.

Acetonitrile

(ACN)
Medium High Poor (oils out)

Not suitable for

crystallization.

Ethyl Acetate Insoluble Low -

Useful as an

anti-solvent or for

washing.

Toluene Insoluble Insoluble -

Useful for

slurry/washing

impurities.

Experimental Protocols
Protocol 1: Illustrative Synthesis of 4-Aminooxane-4-carbonitrile (1 kg Scale)

Reactor Setup: Charge a 20L jacketed glass reactor equipped with a mechanical stirrer,

temperature probe, nitrogen inlet, and a port for controlled liquid addition. Ensure the reactor

is clean, dry, and inerted with nitrogen.

Reagent Charge: Charge methanol (8 L) and tetrahydro-4H-pyran-4-one (1.00 kg, 10.0 mol).

Begin stirring and cool the mixture to 10°C.

Ammonia Source: Add ammonium chloride (0.64 kg, 12.0 mol) to the reactor. Stir the

resulting slurry for 30 minutes.

Cyanide Addition: In a separate, contained vessel, dissolve potassium cyanide (0.72 kg, 11.0

mol) in water (1.5 L). CAUTION: HIGHLY TOXIC.
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Controlled Reaction: Add the potassium cyanide solution to the reactor via a dosing pump

over 2-3 hours, ensuring the internal temperature does not exceed 30°C.

Reaction Monitoring: Allow the reaction to stir at 25°C for 18 hours. Monitor the reaction's

progress by taking samples for HPLC or TLC analysis until the starting ketone is consumed

(<1%).

Workup - Quenching: Cool the reaction to 10°C. Carefully quench any excess cyanide by

slowly adding a solution of sodium hypochlorite (bleach) while monitoring for a negative

cyanide test (e.g., with test strips).

Workup - Isolation:

Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

Add dichloromethane (DCM, 10 L) and water (5 L) to the residue.

Separate the organic layer. Extract the aqueous layer again with DCM (2 x 3 L).

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate

under vacuum to yield the crude product, likely as a viscous oil.

Protocol 2: Purification via HCl Salt Formation

Dissolution: Dissolve the crude 4-Aminooxane-4-carbonitrile oil in isopropanol (IPA, ~5 L).

Acidification: Slowly bubble anhydrous HCl gas through the solution or add a solution of HCl

in IPA while stirring and cooling. Monitor the pH to ensure it becomes acidic (pH 1-2).

Crystallization: The hydrochloride salt should precipitate as a solid. Continue stirring for 1-2

hours at room temperature, then cool the mixture to 0-5°C and hold for at least 4 hours to

maximize crystallization.

Isolation: Filter the solid product using a Nutsche filter. Wash the filter cake with cold IPA (2 x

1 L) and then with ethyl acetate (2 x 1 L) to remove residual impurities.

Drying: Dry the white to off-white solid in a vacuum oven at 40-50°C until a constant weight is

achieved.
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Mandatory Visualizations

Tetrahydro-4H-pyran-4-one

Iminium Intermediate

NH₃ 4-Aminooxane-4-carbonitrile

CN⁻

Click to download full resolution via product page

Caption: Proposed Strecker reaction pathway for 4-Aminooxane-4-carbonitrile.
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Synthesis Phase

Workup & Isolation Phase

Purification Phase

1. Reagent Charging
(Ketone, NH₄Cl, Solvent)

2. Controlled KCN Addition
(T < 30°C)

3. Reaction Monitoring
(HPLC/TLC)

4. Cyanide Quench

5. Solvent Extraction

6. Concentration to Crude Oil

7. HCl Salt Formation in IPA

8. Filtration & Washing

9. Vacuum Drying

Final Product (API/Intermediate)

Click to download full resolution via product page

Caption: General experimental workflow for synthesis and purification.
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Problem: Low Yield at Scale

Was there a temperature spike
(>35°C)?

Is mixing adequate?
(visual check, power calc)

No

Action: Improve cooling/
Slow KCN addition

Yes

Are starting materials pure?

Yes

Action: Increase stirrer RPM/
Evaluate impeller design

No

Action: Re-test starting
materials (GC/KF)

No

Yield Issue Resolved

Yes

Click to download full resolution via product page

Caption: Troubleshooting decision tree for addressing low reaction yield.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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